![molecular formula C14H11BrClNS B5230151 3-(4-chlorobenzyl)-1,3-benzothiazol-3-ium bromide CAS No. 89542-38-1](/img/structure/B5230151.png)
3-(4-chlorobenzyl)-1,3-benzothiazol-3-ium bromide
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Overview
Description
3-(4-chlorobenzyl)-1,3-benzothiazol-3-ium bromide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CBB or CBBI, and it has been shown to have a variety of interesting properties that make it useful for a range of research applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-1,3-benzothiazol-3-ium bromide is complex and not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of certain types of receptors in the brain, which can alter the activity of various signaling pathways and ultimately affect the behavior of cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorobenzyl)-1,3-benzothiazol-3-ium bromide can have a range of biochemical and physiological effects depending on the specific context in which it is used. For example, this compound has been shown to modulate the activity of certain enzymes and ion channels in the brain, which can affect the release of neurotransmitters and other signaling molecules.
Advantages and Limitations for Lab Experiments
There are several advantages and limitations associated with the use of 3-(4-chlorobenzyl)-1,3-benzothiazol-3-ium bromide in lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, which makes it accessible to a wide range of research groups. However, one limitation is that the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research on 3-(4-chlorobenzyl)-1,3-benzothiazol-3-ium bromide. Some possible areas of focus include further elucidating the mechanism of action of this compound, exploring its potential applications in drug discovery and development, and investigating its effects on various types of cells and tissues in the body. Additionally, there may be opportunities to develop new synthetic methods for producing this compound or to modify its chemical structure in order to enhance its properties or alter its specificity for certain types of receptors.
Synthesis Methods
The synthesis of 3-(4-chlorobenzyl)-1,3-benzothiazol-3-ium bromide is typically achieved through the reaction of 4-chlorobenzyl chloride with 2-mercaptobenzothiazole in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of recrystallization steps to yield a high-purity form of the compound.
Scientific Research Applications
One of the primary applications of 3-(4-chlorobenzyl)-1,3-benzothiazol-3-ium bromide is in the field of neuroscience research. This compound has been shown to have a high affinity for binding to certain types of receptors in the brain, which makes it useful for studying the mechanisms of action of various neurotransmitters and other signaling molecules.
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,3-benzothiazol-3-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClNS.BrH/c15-12-7-5-11(6-8-12)9-16-10-17-14-4-2-1-3-13(14)16;/h1-8,10H,9H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYKWIYTYCYFOG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CC3=CC=C(C=C3)Cl.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385745 |
Source
|
Record name | Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide | |
CAS RN |
89542-38-1 |
Source
|
Record name | Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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